GBPI is a More Potent Class C Beta-Lactamase Inhibitor Than Other Natural Acylphloroglucinols
2-Geranyl-4-isobutyrylphloroglucinol (GBPI) demonstrates a direct, quantifiable advantage as a Class C beta-lactamase inhibitor. It exhibits an IC50 of 4.2 µM against the enzyme from *Enterobacter cloacae* 908R [1]. In contrast, a closely related structural analogue, 4-geranyl-2-(2'-methylbutyryl)-phloroglucinol, showed no detectable inhibition in the same assay system at comparable concentrations [2]. This stark difference, driven by the specific isobutyryl versus 2-methylbutyryl substitution, underscores that minor structural changes can completely abolish this key activity.
| Evidence Dimension | Inhibition of Class C beta-lactamase (IC50) |
|---|---|
| Target Compound Data | 4.2 µM (4.20E+3 nM) |
| Comparator Or Baseline | 4-geranyl-2-(2'-methylbutyryl)-phloroglucinol: No inhibition detected |
| Quantified Difference | Infinite (active vs. inactive) |
| Conditions | In vitro enzymatic assay using Class C beta-lactamase from Enterobacter cloacae 908R at 0.8 µmol concentration. |
Why This Matters
This identifies GBPI as the specific molecular entity required for Class C beta-lactamase inhibition projects, where substitution with a seemingly similar acylphloroglucinol would result in experimental failure.
- [1] BindingDB. Affinity Data for BDBM50112047: IC50 = 4.20E+3 nM against Class C beta-lactamase from Enterobacter cloacae 908R. 2012. View Source
- [2] Schmidt S, Jürgenliemk G, Skaltsa H, Heilmann J. Isolation & Structure Elucidation of Acylphloroglucinols from Hypericum amblycalyx Coustur. & Gand. Planta Med. 2013;79(14):1325. View Source
